molecular formula C23H29BClNO6 B2814372 N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester CAS No. 2377606-67-0

N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester

Cat. No.: B2814372
CAS No.: 2377606-67-0
M. Wt: 461.75
InChI Key: NYNFWRXDXIOTLN-UHFFFAOYSA-N
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Description

N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrrole ring substituted with a boronic acid group and a 4-chlorobenzyloxycarbonyl moiety, making it a valuable intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Mode of Action

The compound, being a boronic acid derivative, is likely to participate in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid or its derivative acts as a nucleophile, transferring an organic group to a palladium complex . This reaction is known for its mild and functional group tolerant conditions, making it a widely applied method for forming carbon-carbon bonds .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound is likely to participate, is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure.

Pharmacokinetics

It’s important to note that boronic pinacol esters, a class of compounds to which this molecule belongs, can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.

Result of Action

The products of the suzuki-miyaura cross-coupling reaction, which this compound is likely to participate in, can have various effects depending on their structure and the biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH can strongly influence the rate of hydrolysis of boronic pinacol esters . Therefore, the physiological environment in which this compound is present can affect its stability and, consequently, its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the pyrrole core. One common approach is the reaction of 2-(4-chlorobenzyloxycarbonyl)pyrrole with a boronic acid derivative under specific conditions to introduce the boronic acid group. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to remove the boronic acid group, yielding a different pyrrole derivative.

  • Substitution: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts such as palladium or platinum.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Biology: In biological research, N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester can be used as a building block for the synthesis of bioactive molecules. Its ability to undergo selective reactions makes it valuable in the design of new drugs and probes.

Medicine: The compound's potential medicinal applications include its use in the development of new therapeutic agents. Its structural features allow for the creation of compounds with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, coatings, and other high-performance materials.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents on the pyrrole ring.

  • Pyrrole Derivatives: Pyrroles substituted with various functional groups.

  • Chlorobenzene Derivatives: Compounds containing chlorobenzene moieties with different substituents.

Uniqueness: N-BOC-2-(4-chlorobenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester stands out due to its combination of a boronic acid group and a chlorobenzene moiety on a pyrrole ring

Properties

IUPAC Name

1-O-tert-butyl 2-O-[(4-chlorophenyl)methyl] 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BClNO6/c1-21(2,3)30-20(28)26-13-16(24-31-22(4,5)23(6,7)32-24)12-18(26)19(27)29-14-15-8-10-17(25)11-9-15/h8-13H,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNFWRXDXIOTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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